molecular formula C21H20N4O3S2 B10999012 N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10999012
M. Wt: 440.5 g/mol
InChI Key: TZHJIADGLBZMIQ-UHFFFAOYSA-N
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Description

N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines a benzothiazole ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Coupling of the Benzothiazole and Pyrazole Rings: The final step involves coupling the benzothiazole and pyrazole rings through a condensation reaction with a carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In vitro assays demonstrated that certain derivatives exhibited IC50 values significantly lower than existing anti-inflammatory drugs like Rofecoxib, highlighting their potential as therapeutic agents in treating conditions such as arthritis and cardiovascular diseases .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Benzothiazole derivatives have been reported to interact with various molecular targets involved in cancer progression. For example, some studies have demonstrated that benzothiazole-based compounds induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

Emerging research has indicated that compounds containing benzothiazole and pyrazole structures possess antimicrobial properties. These compounds have shown effectiveness against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents .

In Vivo Studies on Inflammation

A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in an animal model of carrageenan-induced paw edema. The results indicated that certain derivatives exhibited comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with reduced ulcerogenic side effects .

Anticancer Efficacy Testing

In vitro testing on various cancer cell lines revealed that derivatives of the compound induced significant cytotoxicity, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .

Mechanism of Action

The mechanism of action of N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Binding Interactions: The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide shares similarities with other benzothiazole and pyrazole derivatives, such as:
    • Benzothiazole-2-carboxamide
    • 1-Phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

  • The presence of both benzothiazole and pyrazole rings in a single molecule, along with the methylsulfonyl and carboxamide groups, provides unique chemical and biological properties.
  • This combination enhances the compound’s ability to interact with multiple targets and pathways, making it a versatile tool in research and potential therapeutic applications.

Biological Activity

N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, with the CAS number 1282115-24-5, is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzothiazole core, which is known for diverse pharmacological effects, and incorporates a methylsulfonyl group that may enhance its solubility and reactivity in biological systems. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3S2C_{21}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of 440.5 g/mol. Its structure includes several functional groups that contribute to its biological activity:

Component Description
Benzothiazole Ring Known for various biological activities, including anticancer properties.
Methylsulfonyl Group Enhances solubility and may influence metabolic pathways.
Pyrazole Ring Associated with anti-inflammatory and analgesic effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, benzothiazole derivatives have been shown to inhibit tumor cell proliferation in various human cancer cell lines, including breast and colon cancers . The mechanism of action often involves the induction of apoptosis through the activation of apoptotic pathways mediated by reactive electrophilic species generated during metabolism .

Antimicrobial Activity

The compound's benzothiazole structure suggests potential antimicrobial properties. Benzothiazoles have demonstrated activity against a range of microbial pathogens, which could be explored further for developing new antimicrobial agents . The mode of action typically involves interference with microbial enzyme systems or disruption of cellular processes.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Modulation : It might interact with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Reactive Species Generation : Metabolism of the compound could lead to the formation of reactive species that induce cellular stress and apoptosis in target cells.

Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor effects of benzothiazole derivatives, researchers found that compounds similar to this compound exhibited IC50 values in the nanomolar range against human-derived cancer cell lines . The study highlighted the importance of structural modifications in enhancing potency.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of benzothiazole derivatives against Sclerotinia sclerotiorum and other pathogens. The findings indicated significant fumigant activity, suggesting potential applications in agricultural pest control .

Properties

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C21H20N4O3S2/c1-13(2)17-12-18(25(24-17)14-7-5-4-6-8-14)20(26)23-21-22-16-10-9-15(30(3,27)28)11-19(16)29-21/h4-13H,1-3H3,(H,22,23,26)

InChI Key

TZHJIADGLBZMIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C4=CC=CC=C4

Origin of Product

United States

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